Scientific Field: Oncology
Summary of Application: Helichrysetin has been found to inhibit the growth of gastric cancer cells, specifically MGC803 cells, both in vitro and in vivo.
Methods of Application: The study involved the treatment of gastric cancer cells with Helichrysetin.
Results: Helichrysetin was found to decrease the expression and transcriptional regulatory activity of c-Myc and mRNA expression of c-Myc target genes.
Summary of Application: Helichrysetin has been shown to induce apoptosis in A549 (human lung carcinoma) cells.
Methods of Application: The study used comparative quantitative proteomics (iTRAQ labeled), followed by an exhaustive bioinformatics analysis.
Scientific Field: Molecular Biology
Summary of Application: Helichrysetin has been found to inhibit NF‑κB nuclear translocation in mouse pancreatic β cells.
Methods of Application: The study involved the treatment of cells with Helichrysetin and observing the effect on the activation of the NF‑κB and EGFR signaling pathways.
Scientific Field: Virology
Summary of Application: Helichrysetin has been found to possess HIV-1 protease inhibitory activity.
Methods of Application: The study involved the treatment of HIV-1 protease with Helichrysetin and observing the effect on the protease activity.
Scientific Field: Biochemistry
Summary of Application: Helichrysetin has been found to possess anti-oxidative activity.
Methods of Application: The study involved the treatment of oxidative stress-induced cells with Helichrysetin and observing the effect on the oxidative stress.
Scientific Field: Hematology
Summary of Application: Helichrysetin has been found to possess antiplatelet activity.
Methods of Application: The study involved the treatment of platelets with Helichrysetin and observing the effect on platelet aggregation.
Helichrysetin is a naturally occurring chalcone, a type of flavonoid found in various plant species, particularly within the genus Helichrysum. This compound is characterized by its unique chemical structure, which includes a benzene ring and an α,β-unsaturated carbonyl group. Its molecular formula is C₁₅H₁₄O₃, and it has garnered attention for its diverse biological activities, particularly in the field of cancer research.
Research suggests helichrysetin may possess various biological properties, including antioxidant and anti-inflammatory effects [, ]. However, the exact mechanisms by which it exerts these effects are still under investigation.
Some studies suggest helichrysetin may act by scavenging free radicals, reducing inflammatory signaling pathways, or inhibiting specific enzymes [, ]. More research is needed to fully understand its mechanism of action.
These reactions are crucial for modifying helichrysetin to enhance its biological activity or to synthesize analogs for research purposes.
Helichrysetin exhibits significant biological activities, particularly:
Helichrysetin can be synthesized through several methods:
Helichrysetin has potential applications in:
Studies have explored the interactions of helichrysetin with various cellular pathways:
These interactions highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.
Helichrysetin shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:
Compound | Structure Type | Biological Activity | Unique Feature |
---|---|---|---|
Xanthohumol | Chalcone | Anticancer, anti-inflammatory | Prenylated structure enhances bioactivity |
Licochalcone A | Chalcone | Anticancer | Stronger cytotoxic effects on certain cancers |
Pinocembrin | Flavonoid | Antioxidant | Exhibits neuroprotective effects |
Helichrysetin's uniqueness lies in its specific mechanism of inducing apoptosis and targeting metabolic pathways in cancer cells, setting it apart from these similar compounds.